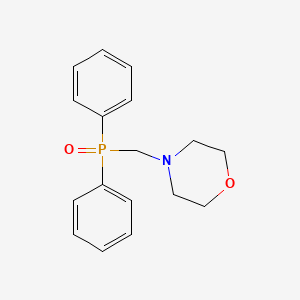
(morpholinomethyl)diphenylphosphine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(morpholinomethyl)diphenylphosphine oxide is an organic compound with the molecular formula C17H20NO2P. It is a derivative of morpholine, featuring a diphenylphosphoryl group attached to the morpholine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (morpholinomethyl)diphenylphosphine oxide typically involves the reaction of morpholine with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .
化学反应分析
Types of Reactions
(morpholinomethyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted morpholine derivatives.
科学研究应用
(morpholinomethyl)diphenylphosphine oxide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and as a building block for biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel antibiotics and anticancer agents.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes .
作用机制
The mechanism of action of (morpholinomethyl)diphenylphosphine oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
相似化合物的比较
Similar Compounds
Morpholine: A simpler analog without the diphenylphosphoryl group.
4-Methylmorpholine: A derivative with a methyl group instead of the diphenylphosphoryl group.
Diphenylphosphine oxide: Lacks the morpholine ring but contains the diphenylphosphoryl group
Uniqueness
(morpholinomethyl)diphenylphosphine oxide is unique due to the presence of both the morpholine ring and the diphenylphosphoryl group, which confer distinct chemical and biological properties.
属性
分子式 |
C17H20NO2P |
|---|---|
分子量 |
301.32 g/mol |
IUPAC 名称 |
4-(diphenylphosphorylmethyl)morpholine |
InChI |
InChI=1S/C17H20NO2P/c19-21(16-7-3-1-4-8-16,17-9-5-2-6-10-17)15-18-11-13-20-14-12-18/h1-10H,11-15H2 |
InChI 键 |
ZDEKTDYYYBITIR-UHFFFAOYSA-N |
SMILES |
C1COCCN1CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
C1COCCN1CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



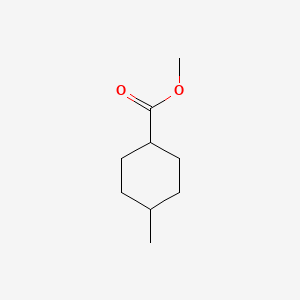
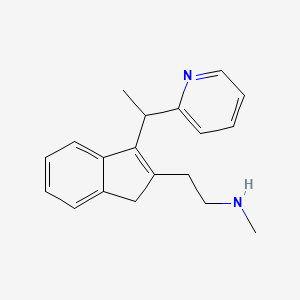

![Dibenzo[b,k]chrysene](/img/structure/B1632882.png)
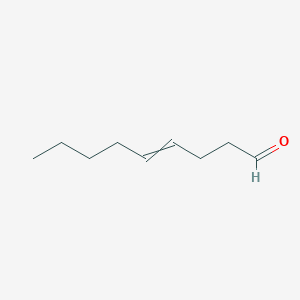
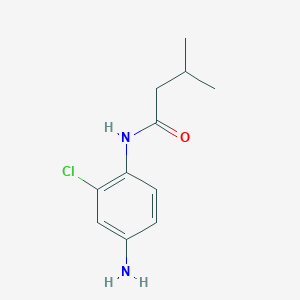
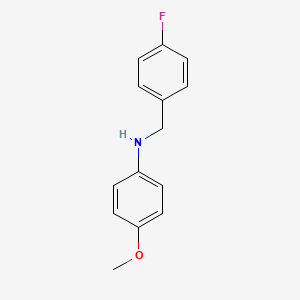
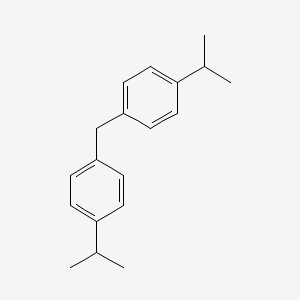
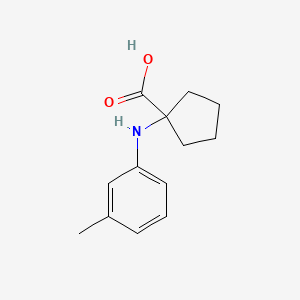
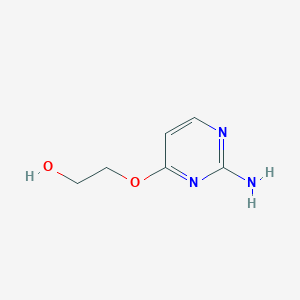
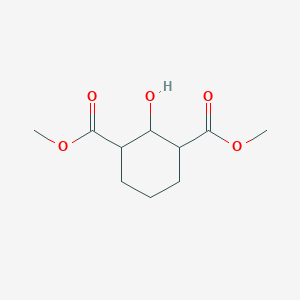
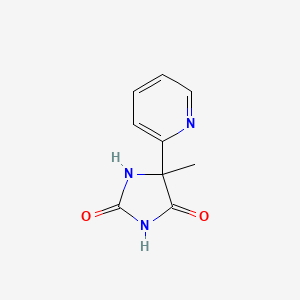
![N-[2-(2-Bromo-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1632904.png)
